molecular formula C15H18N2O3 B2692462 N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide CAS No. 1252541-97-1

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide

カタログ番号 B2692462
CAS番号: 1252541-97-1
分子量: 274.32
InChIキー: WJRVYFXNZCUUOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide, also known as ABT-639, is a small-molecule antagonist of the T-type calcium channel. It has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension.

作用機序

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide is a selective antagonist of the T-type calcium channel, which plays a crucial role in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The blockade of T-type calcium channels by N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal models of epilepsy, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce the frequency and severity of seizures, as well as improve cognitive function. In addition, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce neuropathic pain in animal models. Furthermore, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce blood pressure in animal models of hypertension.

実験室実験の利点と制限

One of the advantages of using N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in lab experiments is its selectivity for the T-type calcium channel, which allows for more precise targeting of this channel. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in lab experiments is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

将来の方向性

There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide. One direction is the development of more potent analogs of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide that can achieve the desired effects at lower concentrations. Another direction is the study of the long-term effects of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide on neuronal function and behavior. Furthermore, the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in other diseases, such as Parkinson's disease and Alzheimer's disease, warrant further investigation. Finally, the development of more specific and selective inhibitors of T-type calcium channels may provide new insights into the role of these channels in normal physiology and disease.

合成法

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide involves several steps, including the reaction of 4-ethoxy-3-methoxybenzoyl chloride with potassium cyanide to form 4-ethoxy-3-methoxybenzonitrile, which is then reacted with cyclopropylmethylamine to form N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide. The final product is obtained through purification by column chromatography.

科学的研究の応用

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In animal models of epilepsy, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce seizure activity and improve cognitive function. In addition, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to alleviate neuropathic pain in animal models. Furthermore, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been studied for its potential use in the treatment of hypertension, as T-type calcium channels have been implicated in the regulation of blood pressure.

特性

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-13-7-4-11(10-14(13)19-2)15(18)17(9-8-16)12-5-6-12/h4,7,10,12H,3,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVYFXNZCUUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。